5-cyano-2-(difluoromethoxy)benzene-1-sulfonyl fluoride
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Overview
Description
5-cyano-2-(difluoromethoxy)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H4F2NO3S It consists of a benzene ring substituted with a cyano group, a difluoromethoxy group, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-2-(difluoromethoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 5-cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride with a fluorinating agent. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-cyano-2-(difluoromethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The cyano group can undergo reduction to form amines, while the benzene ring can be oxidized under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, amines, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
5-cyano-2-(difluoromethoxy)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-cyano-2-(difluoromethoxy)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyano group and difluoromethoxy group may also contribute to its overall reactivity and biological effects .
Comparison with Similar Compounds
Similar Compounds
5-cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
5-cyano-2-(difluoromethoxy)benzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
The presence of both a cyano group and a difluoromethoxy group enhances its versatility in chemical synthesis and potential biological activity .
Properties
IUPAC Name |
5-cyano-2-(difluoromethoxy)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3S/c9-8(10)15-6-2-1-5(4-12)3-7(6)16(11,13)14/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRPDBUZUYICLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)S(=O)(=O)F)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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